molecular formula C24H24N2O5 B11162640 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one

4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one

Cat. No.: B11162640
M. Wt: 420.5 g/mol
InChI Key: QDTKQIHXSWCZHI-UHFFFAOYSA-N
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Description

4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a chromen moiety with a piperazinone ring, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one involves multiple steps. The starting material is typically 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate, which undergoes a series of reactions to form the final product. The synthetic route includes:

    Acetylation: The chromen derivative is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Piperazinone Formation: The acetylated product is then reacted with piperazine under controlled conditions to form the piperazinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.

Chemical Reactions Analysis

4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the chromen or piperazinone rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create new molecules with potential biological activities.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one can be compared with other chromen derivatives and piperazinone-containing compounds. Similar compounds include:

    3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate: A precursor in the synthesis of the target compound.

    4,7-dimethyl-2-oxo-2H-chromen-5-yl acetic acid: Another chromen derivative with potential biological activities.

    Piperazinone derivatives: Compounds containing the piperazinone ring, which are studied for their pharmacological properties.

The uniqueness of this compound lies in its combined structure, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

4-[2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxyacetyl]piperazin-2-one

InChI

InChI=1S/C24H24N2O5/c1-15-10-19(30-14-22(28)26-9-8-25-21(27)13-26)23-16(2)18(24(29)31-20(23)11-15)12-17-6-4-3-5-7-17/h3-7,10-11H,8-9,12-14H2,1-2H3,(H,25,27)

InChI Key

QDTKQIHXSWCZHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)N4CCNC(=O)C4

Origin of Product

United States

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